(Z)-3-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid
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Description
(Z)-3-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a useful research compound. Its molecular formula is C20H16N2O5S2 and its molecular weight is 428.48. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Activities
Compounds related to (Z)-3-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid exhibit potential as antimicrobial agents against a variety of pathogens. A study by Krátký, Vinšová, and Stolaříková (2017) demonstrated the antimicrobial properties of rhodanine-3-acetic acid derivatives, including activity against mycobacteria and methicillin-resistant Staphylococcus aureus, with structure-activity relationships identified for improved efficacy Krátký, M., Vinšová, J., & Stolaříková, J. (2017). Bioorganic & Medicinal Chemistry. Additionally, Havrylyuk et al. (2010) reported on the antitumor screening of novel 4-thiazolidinones, revealing their anticancer activity against various cancer cell lines, including leukemia and melanoma Havrylyuk, D., Mosula, L., Zimenkovsky, B., Vasylenko, O., Gzella, A., & Lesyk, R. (2010). European Journal of Medicinal Chemistry.
Supramolecular Structures and Binding Modes
Research on the supramolecular structures of thioxothiazolidinone derivatives, such as those by Delgado et al. (2005), provides insights into the hydrogen-bonded dimers, chains of rings, and sheets formed by these compounds, influencing their physical properties and potential applications in materials science Delgado, P., Quiroga, J., Cobo, J., N. Low, J., & Glidewell, C. (2005). Acta Crystallographica Section C.
Inhibition of Protein Tyrosine Phosphatase 1B
The design and synthesis of 3-acetamido-4-methyl benzoic acid derivatives, aimed at inhibiting protein tyrosine phosphatase 1B (PTP1B), have been investigated by Rakse et al. (2013) for their potential in treating diseases related to PTP1B dysfunction Rakse, M., Karthikeyan, C., Deora, G. S., Moorthy, N., Rathore, V., Rawat, A., Srivastava, A., & Trivedi, P. (2013). European Journal of Medicinal Chemistry.
Anti-inflammatory Activity
The synthesis and evaluation of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides for anti-inflammatory activity highlights the therapeutic potential of these compounds in inflammation-related disorders Sunder, K., & Maleraju, Jayapal (2013). Drug Invention Today.
Properties
IUPAC Name |
3-[[2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S2/c1-27-15-7-5-12(6-8-15)9-16-18(24)22(20(28)29-16)11-17(23)21-14-4-2-3-13(10-14)19(25)26/h2-10H,11H2,1H3,(H,21,23)(H,25,26)/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGORLYFDVLCJU-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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